Cas no 16832-24-9 ((S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid)

(S)-2-Amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a benzyl-substituted imidazole moiety. Its chiral (S)-configuration and structural resemblance to natural amino acids make it valuable in peptide synthesis and medicinal chemistry research. The benzyl group enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. The imidazole ring offers coordination sites for metal binding, useful in catalysis or metalloprotein studies. This compound serves as a versatile intermediate for designing enzyme inhibitors, receptor modulators, or fluorescent probes due to its aromatic character. Its stability under physiological conditions and compatibility with standard coupling reagents facilitate incorporation into complex molecular architectures.
(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid structure
16832-24-9 structure
商品名:(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
CAS番号:16832-24-9
MF:C13H15N3O2
メガワット:245.2771
MDL:MFCD00038630
CID:210798
PubChem ID:193138

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-2-Amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
    • 2-amino-3-(1-benzylimidazol-4-yl)propanoic acid
    • L-Histidine,1-(phenylmethyl)-
    • N-BENZYL-L-HISTIDINE
    • Nim-Benzyl-L-histidine
    • 1-benzyl-histidine
    • 1-benzyl-L-histidine
    • AC1L7PPL
    • CHEMBL431929
    • FT-0638570
    • im-Benzyl-L-histidine
    • NSC231954
    • SureCN289025
    • H-HIS(BZL)-OH
    • L-His(Bzl)-OH
    • HISTIDINE(BZL)-OH
    • N-IM-BENZYL-L-HISTIDINE
    • 2-amino-3-[1-(phenylmethyl)imidazol-4-yl]propanoic acid
    • 1-Benzylhistidin
    • EN300-6747953
    • (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoicacid
    • BDBM50463190
    • L-Histidine, 1-(phenylmethyl)-
    • (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
    • 16832-24-9
    • 26086-41-9
    • H-His-(Bzl)-OH
    • AS-60409
    • (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoic acid
    • 31534-22-2
    • DTXSID30185435
    • n<Font face='symbol'>t</font>-benzyl-l-histidine
    • D96883
    • MFCD00038630
    • NMXSWQMJOZUQKY-LBPRGKRZSA-N
    • CHEMBL4240267
    • AKOS016010221
    • CS-0269958
    • J-010447
    • SCHEMBL41832
    • NSC 231954
    • Nim-Benzyl-L-histidine≥ 98% (TLC)
    • histidine, 1-benzyl-
    • DTXCID40107926
    • (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
    • MDL: MFCD00038630
    • インチ: InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18)/t12-/m0/s1
    • InChIKey: NMXSWQMJOZUQKY-LBPRGKRZSA-N
    • ほほえんだ: C1=CC=C(C=C1)CN2C=C(C[C@@H](C(=O)O)N)N=C2

計算された属性

  • せいみつぶんしりょう: 245.11655
  • どういたいしつりょう: 245.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.7
  • トポロジー分子極性表面積: 81.1Ų

じっけんとくせい

  • 密度みつど: 1.27
  • ゆうかいてん: 248-249 ºC
  • PSA: 85.59

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: S36/37

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB509757-5g
N-Im-benzyl-L-histidine, 95%; .
16832-24-9 95%
5g
€195.90 2024-08-02
eNovation Chemicals LLC
Y1007257-10G
(2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoic acid
16832-24-9 97%
10g
$340 2024-07-21
abcr
AB509757-5 g
N-Im-benzyl-L-histidine (H-L-His(1-Bzl)-OH); .
16832-24-9
5g
€201.70 2023-01-19
TRC
H456323-100mg
H-His(Bzl)-OH
16832-24-9
100mg
$64.00 2023-05-18
Alichem
A069004331-10g
(S)-2-Amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
16832-24-9 95%
10g
$251.32 2022-04-02
eNovation Chemicals LLC
D768472-2g
L-Histidine, 1-(phenylmethyl)-
16832-24-9 95%
2g
$235 2023-05-18
eNovation Chemicals LLC
D768472-25g
L-Histidine, 1-(phenylmethyl)-
16832-24-9 95%
25g
$1015 2023-05-18
Enamine
EN300-6747953-2.5g
(2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
16832-24-9
2.5g
$1428.0 2023-05-30
TRC
H456323-1g
H-His(Bzl)-OH
16832-24-9
1g
$167.00 2023-05-18
A2B Chem LLC
AA90543-1g
H-His(Bzl)-OH
16832-24-9 ≥ 99% (HPLC)
1g
$48.00 2024-04-20

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid 関連文献

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acidに関する追加情報

Introduction to (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid (CAS No. 16832-24-9)

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid, with the CAS number 16832-24-9, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development and molecular biology research. The presence of both amino and imidazole functional groups makes it a versatile building block for synthesizing more complex molecules with therapeutic potential.

The< strong> stereochemistry of this compound, specifically the (S) configuration, plays a crucial role in its biological activity. Chiral compounds like this one often exhibit different pharmacological properties depending on their optical isomers, making the precise control of stereochemistry essential in pharmaceutical applications. The imidazole ring, a common motif in bioactive molecules, contributes to the compound's ability to interact with biological targets such as enzymes and receptors.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from< strong> heterocyclic compounds. Among these, benzyl-substituted imidazoles have shown promise in various pharmacological contexts. The benzyl group not only enhances the solubility and stability of the molecule but also provides a handle for further chemical modifications, allowing for the creation of more sophisticated drug candidates.

One of the most compelling areas of research involving (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid is its potential as an intermediate in the synthesis of< strong> protease inhibitors. Proteases are enzymes that play critical roles in many biological processes, including inflammation, blood clotting, and viral replication. Inhibiting specific proteases has been a successful strategy for developing drugs to treat conditions such as cancer, HIV, and hepatitis C. The imidazole moiety in this compound can serve as a scaffold for designing molecules that selectively bind to target proteases.

Recent studies have highlighted the importance of< strong> proline derivatives in drug design. The proline backbone, which is present in the side chain of this compound, can mimic the geometry of natural substrates recognized by proteases. This feature makes it an attractive component for developing peptidomimetics—molecules that mimic the structure and function of peptides without their drawbacks. The combination of proline and imidazole functionalities provides a unique opportunity to create highly potent and selective protease inhibitors.

The< strong> pharmacokinetic properties of (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid are also subjects of interest. Efficient absorption, distribution, metabolism, and excretion (ADME) profiles are crucial for the clinical success of any drug candidate. The presence of polar functional groups such as amino and carboxylic acid moieties can influence solubility and permeability, while the benzyl group can affect metabolic stability. Optimizing these properties is essential for improving the bioavailability and therapeutic efficacy of derivatives derived from this compound.

In addition to its role in drug development, (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid has applications in< strong> biochemical research. Its unique structure makes it a valuable tool for studying enzyme mechanisms and interactions. For instance, it can be used as a substrate or inhibitor to investigate the function of various proteases and other enzymes involved in cellular processes. Such studies can provide insights into disease pathways and lead to the discovery of new therapeutic targets.

The synthesis of< strong> enantiomerically pure compounds is another area where this compound is particularly useful. Chiral resolution techniques can be employed to separate mixtures of stereoisomers, allowing researchers to isolate the desired enantiomer with high purity. This is critical for pharmaceutical applications where different enantiomers may have vastly different biological activities.

The versatility of (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid extends beyond its use as an intermediate in drug synthesis. It can also serve as a precursor for< strong> functional materials, such as polymers and coatings with specific biochemical properties. These materials have potential applications in biomedicine, including drug delivery systems and tissue engineering scaffolds.

In conclusion, (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid (CAS No. 16832-24-9) is a multifaceted compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural features make it an excellent candidate for synthesizing novel therapeutic agents, particularly protease inhibitors. Additionally, its applications in biochemical research and material science highlight its versatility as a chemical building block. As research continues to uncover new applications for this compound, its importance is likely to grow further.

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